methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
CAS No.: 1550315-48-4
VCID: VC11999918
Molecular Formula: C13H10F3NO2S
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate - 1550315-48-4](/images/structure/VC11999918.png)
Description |
Methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound with a specific molecular structure and properties. It belongs to the thiazole class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals and materials science. This compound is characterized by its molecular formula, C13H10F3NO2S, and molecular weight of 301.28 g/mol . Synthesis and PreparationThe synthesis of methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thiazole precursors with trifluoromethyl-substituted benzaldehydes or related compounds. The specific synthesis route may vary depending on the availability of starting materials and the desired yield and purity of the final product. Biological and Pharmaceutical ApplicationsWhile specific biological activity data for methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate are not widely reported, compounds within the thiazole class have shown potential in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications. The presence of the trifluoromethyl group can enhance the compound's ability to interact with biological targets due to its electron-withdrawing properties. Related Compounds and Research FindingsRelated compounds, such as 5-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid, have been studied for their chemical properties and potential applications. This acid form of the compound has a molecular weight of 287.26 g/mol and is known for its stability and reactivity . Comparison of Related Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1550315-48-4 | ||||||||||||
Product Name | methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | ||||||||||||
Molecular Formula | C13H10F3NO2S | ||||||||||||
Molecular Weight | 301.29 g/mol | ||||||||||||
IUPAC Name | methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)17-11(20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 | ||||||||||||
Standard InChIKey | AXCIPPHIJAWOHJ-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | ||||||||||||
Canonical SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | ||||||||||||
PubChem Compound | 115422269 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume